4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-fluoro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3S3/c15-8-3-1-4-11-12(8)17-14(21-11)18-13-16-9(7-20-13)10-5-2-6-19-10/h1-7H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLPEDRXGBAMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the thiazole and benzo[d]thiazole rings through cyclization reactions. Key steps may involve:
Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with α-haloketones under basic conditions.
Formation of the Benzo[d]thiazole Ring: This involves the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and benzo[d]thiazole intermediates with a fluorinated aromatic amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or thiophene sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert cytotoxic effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Fluorine vs.
- Thiophene-Thiazole vs. Thienopyrimidine: The thiophene-thiazole moiety offers planar geometry for π-π interactions, whereas thienopyrimidine derivatives exhibit extended conjugation for charge-transfer applications .
- Hybrid Systems : Triphenylamine-benzothiazole hybrids (e.g., ) demonstrate dual functionality in fluorescence and bioactivity, unlike the target compound, which lacks a triphenylamine group.
Pharmacological Activities
- Anticancer Activity : The target compound’s fluorobenzothiazole core is structurally similar to derivatives in , which activate p53-dependent apoptosis. However, the thiophene-thiazole group may alter pharmacokinetics, such as membrane permeability.
- Anti-inflammatory Potential: Thiazole-substituted benzothiazoles (e.g., ) show COX-2 inhibition, suggesting the target compound could share this mechanism.
Biological Activity
4-Fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzothiazole derivatives. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound, including the presence of fluorine and heterocyclic rings, contribute to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 305.37 g/mol. The compound's structure can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 305.37 g/mol |
| Melting Point | TBD |
| Solubility | TBD |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on benzothiazole derivatives have shown effective inhibition of tumor growth in various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cancer progression.
A notable case study involved the evaluation of a related compound's IC50 value against HepG2 cells, which was found to be 1.30 μM, indicating strong antiproliferative activity compared to standard treatments .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Benzothiazole derivatives have historically shown significant inhibitory effects against various bacterial strains. In vitro studies suggest that modifications in the thiazole ring can enhance the antimicrobial efficacy of such compounds.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the introduction of electron-withdrawing groups, such as fluorine, at specific positions on the thiazole ring enhances biological activity. For example:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N'-(benzo[d]thiazol-2-yl)-quinoline | Benzothiazole + Quinoline | Antimicrobial |
| 6-Fluoro-benzothiazole derivatives | Benzothiazole Core | Anticancer |
| Thiophene-based compounds | Thiophene + Thiazole | Antimicrobial |
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating the anticancer potential of thiazole derivatives, several compounds demonstrated significant cytotoxicity against various cancer cell lines, with some achieving IC50 values in the low micromolar range.
- Antimicrobial Efficacy : A comparative study on benzothiazole derivatives showed that modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Compounds with similar structures have also been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines in cellular models .
Q & A
Q. What are the established synthetic routes for 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing 2-amino-4-(thiophen-2-yl)thiazole with a fluorinated benzothiazole carbonyl derivative (e.g., 4-fluorobenzo[d]thiazole-2-carbonyl chloride) in ethanol or dichloromethane, catalyzed by triethylamine or acetic acid. For example, similar thiazole derivatives were synthesized by reacting thiourea derivatives with α-bromoketones under reflux conditions, followed by purification via recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural characterization relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3435 cm⁻¹, C=N stretching at ~1599 cm⁻¹) .
- ¹H NMR : Confirms aromatic protons (δ 7.2–7.8 ppm for thiophenyl and benzothiazole rings) and NH₂ groups (δ ~6.7 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. What biological activities are reported for structurally analogous thiazole derivatives?
- Methodological Answer : Thiazole derivatives exhibit antimicrobial, antitumor, and antifungal properties. For example:
- Antimicrobial : 2,4-disubstituted thiazoles showed moderate activity against Staphylococcus aureus and Escherichia coli via membrane disruption or enzyme inhibition .
- Antitumor : Derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine inhibited tumor cell proliferation by targeting kinases or DNA topoisomerases .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer : Yield optimization requires systematic parameter variation:
- Solvent Selection : Ethanol or DMF may enhance reaction rates due to polarity .
- Catalyst Screening : Acetic acid (2–3 drops) improves Schiff base formation in condensation reactions .
- Temperature Control : Reflux at 70–90°C for 2–7 hours balances reaction completion and decomposition .
- Purification : Recrystallization from ethanol/DMSO mixtures improves purity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. To address this:
- Standardized Assays : Use consistent microbial strains (e.g., ATCC standards) and cell lines (e.g., MCF-7 for antitumor studies) .
- SAR Analysis : Compare substituent effects (e.g., fluorine vs. chlorine) on activity. For instance, 4-fluoro groups enhance membrane permeability in antimicrobial studies, while thiophenyl moieties improve antitumor potency .
Q. What computational strategies predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., E. coli dihydrofolate reductase or human topoisomerase II) using AutoDock Vina .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity. For example, lipophilicity (ClogP > 3) correlates with enhanced antifungal activity in thiazole derivatives .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Methodological Answer : Key modifications include:
- Fluorine Substitution : Improves metabolic stability by resisting cytochrome P450 oxidation .
- Heterocycle Fusion : Benzothiazole-thiophene hybrids enhance π-π stacking with DNA or enzyme active sites, boosting antitumor efficacy .
- Amino Group Derivatization : Acylation or alkylation of the thiazole amine modulates solubility (e.g., hydrochloride salts for aqueous formulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
